molecular formula C12H15NO B8590208 6-(4-Aminophenyl)hex-5-yn-1-ol

6-(4-Aminophenyl)hex-5-yn-1-ol

Cat. No.: B8590208
M. Wt: 189.25 g/mol
InChI Key: XZLKWUNHGZGFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Aminophenyl)hex-5-yn-1-ol is a terminal alkyne derivative featuring a hydroxyl group at position 1 and a 4-aminophenyl substituent at position 6 of the hex-5-yne backbone.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

6-(4-aminophenyl)hex-5-yn-1-ol

InChI

InChI=1S/C12H15NO/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9,14H,1-2,4,10,13H2

InChI Key

XZLKWUNHGZGFBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCCCO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The key structural variations among analogs lie in the substituents on the phenyl ring and modifications to the alkyne or hydroxyl groups. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
6-(4-Aminophenyl)hex-5-yn-1-ol -NH₂ C₁₂H₁₅NO 189.25 (calculated) Electron-donating group; potential for hydrogen bonding
6-(4-Bromophenyl)hex-5-yn-1-ol -Br C₁₂H₁₃BrO 253.14 Electron-withdrawing; halogenated analog with increased lipophilicity
6-(4-Methoxyphenyl)hex-5-yn-1-ol -OCH₃ C₁₃H₁₆O₂ 204.26 Moderate electron-donating; free hydroxyl group reduces synthetic utility in some reactions
6-(Quinoxalin-2-yl)hex-5-yn-1-ol Quinoxaline C₁₄H₁₄N₂O 226.27 Heteroaromatic substituent; reported as a brown solid with 79% synthetic yield
6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol Azetidine-pyridine C₁₈H₂₃N₃O₂ 321.40 Targets nicotinic acetylcholine receptors; investigated for depression therapy

Reactivity in Organic Reactions

  • Regioselective Annulations: 6-(4-Methoxyphenyl)hex-5-yn-1-ol was less effective in copper-catalyzed (4+2) annulations due to its free hydroxyl group, suggesting that protecting groups may enhance reactivity in such systems . The amino group in this compound could similarly hinder or alter regioselectivity unless protected.
  • Synthetic Modifications : Trimethylsilyl-protected analogs (e.g., tert-butyldiphenyl((6-(trimethylsilyl)hex-5-yn-1-yl)oxy)silane) demonstrate enhanced stability in multi-step syntheses, highlighting the importance of protecting groups for functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.